molecular formula C16H15N3OS B10842105 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one

2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B10842105
M. Wt: 297.4 g/mol
InChI Key: LGFZVFQIQUWUBJ-UHFFFAOYSA-N
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Description

2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound is characterized by a pyrido[1,2-a]pyrimidin-4-one core structure with a thiomorpholine substituent at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one typically involves the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one. One efficient method is the metal-free C-3 chalcogenation, which can be performed under mild reaction conditions. This process involves the use of iodine as a catalyst and can be executed on a gram scale, yielding high amounts of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include iodine for chalcogenation, palladium catalysts for alkenylation, and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chalcogenation can yield 3-ArS/ArSe derivatives, while alkenylation can produce functionalized pyrido[1,2-a]pyrimidin-4-one derivatives .

Scientific Research Applications

2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit DNA-dependent protein kinase by binding to the active site, thereby interfering with DNA repair processes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

2-Thiomorpholin-4-yl-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.

properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-thiomorpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one

InChI

InChI=1S/C16H15N3OS/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2

InChI Key

LGFZVFQIQUWUBJ-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2

Origin of Product

United States

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